2-(4-Fluorobenzoyl)hydrazinecarbothioamide

Description

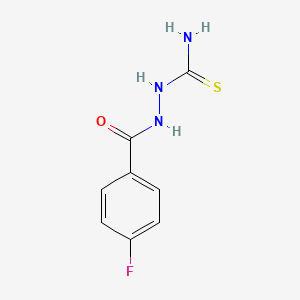

Structure

3D Structure

Properties

IUPAC Name |

[(4-fluorobenzoyl)amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEQIETVMZXIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=S)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 4 Fluorobenzoyl Hydrazinecarbothioamide and Its Analogues

Pioneering Synthetic Routes for 2-(4-Fluorobenzoyl)hydrazinecarbothioamide and Related Structures

The fundamental approach to synthesizing this compound and related thiosemicarbazides typically involves the reaction of an acid hydrazide with an appropriate isothiocyanate. This method is a common and effective way to form the core hydrazinecarbothioamide structure.

A primary synthetic route involves the reaction of 4-fluorobenzoylhydrazine with a source of thiocyanate, such as ammonium thiocyanate, or more commonly, with an isothiocyanate. The general reaction scheme for the synthesis of 1,4-disubstituted thiosemicarbazides involves treating carbohydrazides with aryl isothiocyanates under various reaction conditions. researchgate.net For the title compound, this would specifically involve the reaction between 4-fluorobenzoylhydrazine and a suitable isothiocyanate.

Another widely used method for the synthesis of thiosemicarbazide (B42300) derivatives is the reaction of hydrazines with carbon disulfide. researchgate.netscribd.com This approach can be adapted to produce a variety of substituted thiosemicarbazides. Additionally, the reaction of hydrazine (B178648) hydrate with carboxymethylthiocarbamate intermediates, which are themselves formed from the reaction of an amine with carbon disulfide followed by sodium chloroacetate, provides a viable pathway to N-substituted thiosemicarbazides. researchgate.net

These pioneering routes are characterized by their relative simplicity and the availability of starting materials. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the yield and purity of the final product. Ethanol is a commonly used solvent in these reactions. mdpi.comturkjps.org

Table 1: Key Starting Materials and Reagents in Pioneering Synthetic Routes

| Starting Material/Reagent | Role in Synthesis |

|---|---|

| 4-Fluorobenzoylhydrazine | Provides the benzoylhydrazine backbone |

| Isothiocyanates (e.g., Aryl isothiocyanates) | Source of the thiocarbamoyl group |

| Carbon Disulfide | Alternative reagent for forming the thiocarbamoyl group |

| Hydrazine Hydrate | A key building block for the hydrazine moiety |

| Ammonium Thiocyanate | A source of the thiocyanate ion |

Advanced Synthetic Modifications and Analog Design Strategies

Building upon the foundational synthetic routes, researchers have developed advanced modifications and analog design strategies to create a diverse library of this compound derivatives with varied physicochemical properties. These strategies are often guided by the principles of medicinal chemistry to enhance biological activity or other desired characteristics. rjpdft.com

Analog design is the modification of a bioactive compound to create new molecules with similar chemical and biological profiles. slideshare.netresearchgate.net This can involve several strategies:

Bioisosteric Replacement: This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For instance, the fluorine atom on the phenyl ring could be replaced with other halogens (Cl, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity. mdpi.com

Alteration of Functional Groups: Modifications can be made to the hydrazinecarbothioamide core. For example, the terminal amino group can be substituted with various alkyl or aryl groups to explore the structure-activity relationship. nih.gov

Introduction of Rigid Scaffolds: Incorporating rigid structural elements can lock the molecule into a specific conformation, which may lead to improved binding with biological targets. rjpdft.com

A significant advanced synthetic modification is the intramolecular cyclization of thiosemicarbazide derivatives to form various heterocyclic compounds. For example, treatment of a 1-(benzoyl)-4-substituted thiosemicarbazide with a base like aqueous sodium hydroxide can lead to the formation of 1,2,4-triazole-3-thione derivatives. mdpi.commdpi.com This cyclization opens up a vast area for creating more complex molecular architectures.

Table 2: Examples of Advanced Synthetic Modifications and Resulting Analogues

| Modification Strategy | Example of Resulting Analogue |

|---|---|

| N-Substitution | 2-(4-Fluorobenzoyl)-N-arylhydrazinecarbothioamide |

| Intramolecular Cyclization | 5-(4-Fluorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Bioisosteric Replacement | 2-(4-Chlorobenzoyl)hydrazinecarbothioamide |

Green Chemistry Approaches in the Synthesis of Hydrazinecarbothioamide Derivatives

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the synthesis of hydrazinecarbothioamide derivatives is no exception. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of these compounds include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of thiosemicarbazones, which are closely related to thiosemicarbazides, has been successfully carried out under microwave irradiation. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify the work-up procedure. rasayanjournal.co.in

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally benign solvents like water or ethanol is preferred over hazardous organic solvents. mdpi.com

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, which is an efficient way to build molecular complexity while minimizing waste. rasayanjournal.co.in

These green approaches not only contribute to a more sustainable chemical industry but can also offer economic benefits through reduced energy consumption and waste disposal costs. rasayanjournal.co.in

Chemo- and Regioselectivity in the Synthesis of Hydrazinecarbothioamide Scaffolds

Thiosemicarbazides are polyfunctional molecules, possessing multiple nucleophilic centers, which can lead to challenges in controlling chemo- and regioselectivity during subsequent reactions. researchgate.net The hydrazinecarbothioamide scaffold has several reactive sites, including the nitrogen atoms of the hydrazine moiety and the sulfur atom.

The outcome of reactions involving thiosemicarbazides can often be directed by carefully controlling the reaction conditions, such as pH and the choice of reagents. For example, in the synthesis of heterocyclic rings from thiosemicarbazides, the reaction with α-haloketones can lead to different products depending on the nature of the substituents and the reaction medium. researchgate.net

The cyclization of 1-acylthiosemicarbazides is a key area where regioselectivity is important. Depending on the conditions and the substituents, cyclization can lead to the formation of different five-membered heterocyclic rings, such as 1,3,4-thiadiazoles or 1,2,4-triazoles. The choice of acidic or basic conditions can play a crucial role in directing the cyclization pathway.

Understanding and controlling the chemo- and regioselectivity is essential for the targeted synthesis of specific isomers and for avoiding the formation of unwanted byproducts, which is a critical aspect of efficient and reliable synthetic chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of this compound

Following a comprehensive search for empirical data, it has been determined that specific experimental results for the advanced structural and spectroscopic characterization of this compound are not available in the public domain. Detailed research findings from single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and mass spectrometry for this specific compound could not be retrieved.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate content for each specified subsection requires access to published experimental data, which is currently unavailable for this particular chemical compound.

Coordination Chemistry and Metal Complexation of 2 4 Fluorobenzoyl Hydrazinecarbothioamide

Ligand Properties and Coordination Modes of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide

This compound is a multifaceted ligand possessing several key features that govern its coordination chemistry. The molecule contains a hydrazinecarbothioamide (-NH-NH-CS-NH₂) moiety, which is crucial for its chelating abilities. The primary donor sites are the thiocarbonyl sulfur atom, the azomethine nitrogen atom, and the carbonyl oxygen atom.

A critical aspect of these ligands is their ability to exist in different tautomeric forms. In the solid state, they predominantly exist in the thione form (C=S), but in solution and during complexation, they can undergo tautomerization to the thiol form (C-SH) through proton transfer. mtct.ac.inresearchgate.net This equilibrium is significant because it allows the ligand to coordinate to a metal ion either as a neutral molecule or, upon deprotonation of the N-H or S-H group, as a monoanionic ligand. mtct.ac.inresearchgate.net

The most common coordination modes observed for this class of ligands are:

Bidentate (N,S) Coordination: The ligand coordinates to the metal center through the sulfur atom of the thiocarbonyl group and a nitrogen atom from the hydrazine (B178648) chain, forming a stable five-membered chelate ring. medjchem.com

Tridentate (O,N,S) Coordination: In this mode, the carbonyl oxygen atom also participates in bonding, along with the nitrogen and sulfur atoms. This often occurs when the ligand acts in its deprotonated, enolic/thiol form. ajol.info

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other co-ligands. mtct.ac.inmdpi.comresearchgate.net This flexibility allows for the formation of a wide range of coordination compounds with distinct structural and electronic properties.

Synthesis and Characterization of Transition Metal Complexes with this compound and Analogues

The synthesis of transition metal complexes with this compound and related ligands is typically straightforward. The general procedure involves the reaction of the ligand with a metal salt (e.g., chloride, acetate, or nitrate (B79036) salts) in a suitable solvent, commonly methanol (B129727) or ethanol. mtct.ac.inajol.info The mixture is often heated under reflux to ensure the completion of the reaction. The resulting metal complexes, which are often colored and crystalline, usually precipitate from the solution upon cooling and can be isolated by filtration. ajol.info

Characterization of these complexes requires a combination of analytical and spectroscopic techniques to determine their structure, composition, and properties. These methods include elemental analysis, molar conductivity measurements, magnetic susceptibility, and various spectroscopic techniques like FT-IR, UV-Vis, and NMR spectroscopy. ajol.infojrtdd.com

This compound and its analogues form stable complexes with a variety of d-block transition metals. The geometry and stoichiometry of these complexes are influenced by the electronic configuration and preferred coordination number of the central metal ion.

Mn(II), Cu(II), and Zn(II) Complexes: Studies on analogous ligands have shown the formation of four-coordinate complexes with the general formula [MLCl], where the ligand acts as a tridentate donor. ajol.info Copper(II) complexes with related ligands often adopt a distorted square-planar geometry. ajol.infodnu.dp.ua

Ni(II) Complexes: Nickel(II) is known to form complexes with diverse geometries, including square-planar and octahedral, depending on the ligand field. With thiosemicarbazone-type ligands, both four-coordinate square-planar and six-coordinate octahedral complexes have been reported. mdpi.comresearchgate.net For instance, some complexes feature two ligand molecules coordinating to the nickel center to form an octahedral structure. researchgate.net

Co(II) Complexes: Cobalt can form stable complexes, and in some cases, the Co(II) center may be oxidized to Co(III) during the complexation reaction, resulting in highly stable, low-spin octahedral complexes where the ligand acts as a deprotonated tridentate chelator. researchgate.net

Fe(II) Complexes: Iron(II) readily forms complexes with N and S donor ligands. While specific studies on this compound are limited, related thiosemicarbazone ligands form stable octahedral or square pyramidal complexes with iron.

The table below summarizes the typical coordination behavior observed for these metals with thiosemicarbazone-type ligands.

Spectroscopic analysis is fundamental to elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of which donor atoms are involved in coordination. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed. A shift of the ν(C=S) band to a lower frequency suggests the coordination of the sulfur atom. researchgate.net Similarly, changes in the positions of the ν(C=N) and ν(N-N) bands are indicative of nitrogen coordination. researchgate.netresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. These spectra typically show intense bands in the UV region due to intra-ligand (π→π* and n→π*) transitions and charge-transfer (CT) bands. ajol.info In the visible region, weaker d-d transition bands can be observed for complexes of metals like Cu(II), Ni(II), and Co(II). The position and number of these bands are characteristic of the coordination environment (e.g., octahedral vs. square planar). ajol.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand to the metal center causes significant shifts in the signals of protons and carbons located near the donor atoms. medjchem.com The disappearance of the N-H proton signal upon addition of D₂O or upon complexation provides strong evidence for deprotonation of the ligand. researchgate.net

The table below summarizes typical spectroscopic changes observed upon complexation.

Influence of Metal Complexation on the Electronic Structure and Reactivity of the Ligand

The coordination of this compound to a metal ion significantly alters the electronic structure and chemical reactivity of the ligand. The metal ion acts as a Lewis acid, withdrawing electron density from the ligand's donor atoms. This charge redistribution affects the entire molecule and can be observed through the spectroscopic shifts discussed previously.

This perturbation of the electronic structure can lead to enhanced reactivity. For example, the coordination can increase the acidity of the N-H protons, facilitating deprotonation and stabilizing the anionic form of the ligand. mtct.ac.in Furthermore, the metal center can act as a catalyst, altering the reaction pathways available to the ligand. In one study involving an analogous ligand, a copper(II) complex was found to catalyze an intramolecular cyclization reaction, a process that did not occur with the free ligand. This was proposed to proceed through a Cu(II)/Cu(I) redox cycle, highlighting how complexation can unlock new modes of reactivity. rsc.org

The modification of the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) upon coordination is central to these changes. DFT calculations on related systems have shown that complexation alters the energy and distribution of these frontier orbitals, which can, in turn, enhance the biological activity or catalytic potential of the molecule. rsc.org

Computational and Theoretical Investigations of 2 4 Fluorobenzoyl Hydrazinecarbothioamide

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties and reactivity of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide. researchgate.netekb.eg These calculations provide a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of the compound. researchgate.netekb.eg These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoyl and hydrazinecarbothioamide moieties is a critical factor in its biological activity, and DFT can quantify the degree of torsion between these groups. christuniversity.in

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests higher reactivity. For analogous thiosemicarbazone derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the hydrazinecarbothioamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the benzoyl ring system. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. ijacskros.com These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen and sulfur atoms are expected to be the most electronegative regions, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amine and amide groups are anticipated to be the most electropositive sites.

Table 1: Representative DFT-Calculated Properties of Hydrazinecarbothioamide Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.5 to -5.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org For this compound, MD simulations are invaluable for exploring its conformational landscape, stability, and interactions with solvent molecules. nih.gov These simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution. easychair.org

By simulating the molecule's dynamics, researchers can identify its most stable conformations and the energy barriers between different rotational states (rotamers). The flexibility of the bond linking the benzoyl group to the hydrazinecarbothioamide moiety is of particular interest, as the relative orientation of these two groups can significantly impact the molecule's ability to bind to a biological target. rsc.org

MD simulations also provide a detailed understanding of how solvent molecules, particularly water, interact with the compound. easychair.org The simulations can show the formation and dynamics of hydrogen bonds between the solvent and the polar groups of the molecule, such as the carbonyl, thioamide, and amine groups. The arrangement of water molecules around the compound, known as the hydration shell, can influence its solubility and bioavailability. easychair.org

The stability of intramolecular hydrogen bonds can also be assessed through MD simulations. These bonds can play a crucial role in maintaining a specific conformation that is favorable for biological activity. The simulations can calculate the persistence of these hydrogen bonds over the simulation time, providing a measure of their strength and importance.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the conformational stability of the molecule. |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. | Provides information on conformational changes and unfolding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Relates to the molecule's solubility and interactions with the solvent. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds (intermolecular and intramolecular). | Elucidates the role of hydrogen bonding in conformational stability and solvent interactions. |

In Silico Predictions of Molecular Interactions with Biological Macromolecules (e.g., protein docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is widely used to understand the potential mechanism of action of compounds like this compound by identifying its likely biological targets and characterizing the interactions at the binding site. nih.gov

In a typical docking study, a three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. mdpi.com

Docking studies on analogous thiosemicarbazone and benzamide (B126) derivatives have shown that these molecules can interact with a variety of enzymes, including kinases, proteases, and ligases. mdpi.comnih.govresearchgate.net The interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For this compound, the following interactions are plausible:

Hydrogen Bonding: The amide and thioamide groups can act as both hydrogen bond donors and acceptors. The carbonyl oxygen and thione sulfur are likely hydrogen bond acceptors, while the N-H protons are donors.

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site.

Halogen Bonding: The fluorine atom on the phenyl ring may participate in halogen bonding, a noncovalent interaction with electron-rich atoms.

Post-docking analysis often involves molecular dynamics simulations of the protein-ligand complex to assess the stability of the predicted binding pose and to refine the interaction energies. nih.gov These simulations can reveal whether the ligand remains stably bound in the active site and can provide a more dynamic picture of the key interactions. nih.gov

Table 3: Representative Molecular Docking Results for a Hypothetical Target

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (Docking Score) | An estimation of the binding energy between the ligand and the protein. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Asp145, Tyr237, Val294 |

| Types of Interactions | The nature of the noncovalent bonds formed between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, π-π stacking |

| Inhibition Constant (Ki) (predicted) | A predicted measure of the ligand's potency as an inhibitor. | 500 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjppres.com For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comdrugdesign.orgnih.gov

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices). nih.gov

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicates its predictive power.

For a series of this compound analogues, a QSAR study might reveal, for example, that the biological activity is positively correlated with the hydrophobicity of substituents on the phenyl ring and negatively correlated with their steric bulk. Such a finding would suggest that synthesizing analogues with small, hydrophobic groups at specific positions could lead to increased potency. The model can also highlight the importance of electronic effects, such as the electron-withdrawing or -donating nature of the substituents. nih.gov

Table 4: Key Components and Statistical Parameters of a QSAR Model

| Component/Parameter | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables | Molecular descriptors that correlate with the biological activity. | LogP (lipophilicity), MR (molar refractivity), Electronic Energy |

| R² (Coefficient of Determination) | A measure of how well the model fits the data (closer to 1 is better). | 0.92 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability (closer to 1 is better). | 0.85 |

Mechanistic Investigations of Biological Interactions of 2 4 Fluorobenzoyl Hydrazinecarbothioamide

Exploration of Molecular Targets and Pathways

The biological activity of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide and structurally similar thiosemicarbazides stems from their interaction with various molecular targets, primarily enzymes and receptors. The core structure, featuring a hydrazinecarbothioamide moiety linked to a fluorobenzoyl group, allows for diverse chemical interactions. The hydrazinecarbothioamide group, in particular, can form covalent bonds or coordinate with metal ions within the active sites of metalloenzymes, leading to modulation or inhibition of their catalytic activity.

Research into related fluorinated thiosemicarbazone derivatives has identified specific pathways affected by these compounds. For instance, a similar compound, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, has been shown to induce apoptosis in human lung cancer cells through a reactive oxygen species (ROS)-mediated, mitochondria-dependent pathway. nih.gov This suggests that potential molecular targets for this class of compounds include key proteins involved in apoptosis and cellular stress responses. Furthermore, studies on various thiosemicarbazide (B42300) derivatives point towards D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis, as a potential allosteric target, highlighting its antibacterial potential. mdpi.com

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The therapeutic potential of this compound analogues has been extensively investigated through enzyme inhibition studies. These compounds have shown inhibitory activity against a range of enzymes implicated in various diseases.

α-Glucosidase: This enzyme, located in the intestinal tract, is crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govyoutube.com Inhibition of α-glucosidase can control postprandial hyperglycemia, a key therapeutic strategy in managing diabetes mellitus. nih.govnih.gov Studies on various heterocyclic compounds containing moieties similar to this compound have demonstrated significant α-glucosidase inhibitory potential. nih.govresearchgate.net For example, certain 1,2-benzothiazine derivatives have shown potent non-competitive inhibition of α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose. dovepress.commdpi.com This type of inhibition suggests the compound binds to an allosteric site on the enzyme rather than competing with the substrate at the active site. dovepress.com

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This activity is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastric ulcers. nih.govscielo.br Thiosemicarbazones, which share a core structure with this compound, are known to be potent urease inhibitors. nih.govlookchem.com The mechanism of inhibition often involves the sulfur and nitrogen atoms of the thiosemicarbazide moiety chelating the two nickel ions in the enzyme's active site. researchgate.net Kinetic studies of similar compounds have revealed a competitive or mixed-type inhibition pattern. nih.govscielo.br For example, a study on 4-fluorocinnamaldehyde (B1661933) based thiosemicarbazones identified a competitive inhibitor with a Ki value of 3.26 µM. nih.gov

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of long-term diabetic complications. nih.govnih.gov Therefore, aldose reductase inhibitors are of significant therapeutic interest. Research has shown that various hydrazinecarbothioamide derivatives possess aldose reductase inhibitory activity, suggesting a potential role for this compound in this area. nih.gov

DNA Gyrase: As a bacterial type II topoisomerase, DNA gyrase is an essential enzyme that controls DNA topology and is a validated target for antibiotics. nih.govals-journal.commdpi.com It introduces negative supercoils into DNA, a process crucial for DNA replication and cell division. nih.govals-journal.com Inhibitors of DNA gyrase can act as "poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. nih.govgoogle.com While direct studies on this compound are limited, various heterocyclic compounds have been identified as DNA gyrase inhibitors, suggesting this as a possible mechanism for any observed antibacterial activity. als-journal.comnih.gov

| Enzyme | Inhibitor Class/Related Compound | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| α-Glucosidase | 1,2-Benzothiazine-N-arylacetamides | Non-competitive | IC₅₀: 18.25 - 35.14 µM | nih.govdovepress.com |

| Urease | 4-Fluorocinnamaldehyde Thiosemicarbazone | Competitive | Kᵢ: 3.26 µM | nih.gov |

| Urease | (E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide | Not Specified | IC₅₀: 0.58 µM | lookchem.com |

| DNA Gyrase | N'-(6-chloro-4-phenylquinazolin-2-yl)guanidine | Gyrase Poison | IC₅₀: ~7 µM (E. coli) | nih.gov |

| DNA Gyrase | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative | Not Specified | IC₅₀: 0.15 µg/mL (S. aureus) | nih.gov |

Interactions with Nucleic Acids and Proteins: Molecular Binding Studies

The interaction of small molecules with macromolecules like proteins and nucleic acids is fundamental to their biological function. Studies on compounds structurally related to this compound have employed various biophysical techniques, including UV-visible absorption titration, fluorescence spectroscopy, and molecular docking, to characterize these binding events. nih.govmdpi.com

Research on certain dihydrazone pyrimidine (B1678525) derivatives demonstrated that they can bind to DNA through a combination of groove binding and partial intercalation. mdpi.com Such interactions can disrupt DNA replication and transcription processes, contributing to cytotoxic effects against cancer cells. Similarly, the binding of hydrazinecarbothioamide derivatives to transport proteins like bovine serum albumin (BSA) has been investigated. nih.gov These studies provide insights into the pharmacokinetics of the compounds, revealing binding constants and identifying specific binding sites within the protein's subdomains. nih.gov

Cellular Uptake and Intracellular Localization Mechanisms in Research Models

For a compound to exert its biological effect, it must first cross the cell membrane and reach its intracellular target. The cellular uptake and localization of these molecules are therefore critical areas of investigation. Research on a closely related compound, 2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)hydrazinecarbothioamide, has demonstrated its cell permeability in live-cell imaging experiments. researchgate.net This particular derivative was used as a fluorescent probe to track Ni(II) ions within living cells, confirming its ability to enter the intracellular environment without causing significant toxicity. researchgate.net

The precise mechanisms of uptake for such small molecules can vary but may involve passive diffusion or endocytic pathways. nih.govnih.gov Once inside the cell, the compound's localization depends on its physicochemical properties. Studies tracking nanoparticles, for example, show that endocytosed materials are often trafficked to lysosomal compartments. nih.gov The ability of this compound and its analogues to localize in specific organelles or compartments is key to understanding their mechanism of action.

Elucidation of Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound analogues can modulate complex intracellular signaling pathways. As mentioned previously, a related difluorinated thiosemicarbazone derivative was found to induce apoptosis in A549 lung cancer cells by modulating the ROS-mediated mitochondria-dependent signaling pathway. nih.gov

Key findings from this research include:

Increased ROS Production: The compound led to a significant increase in intracellular reactive oxygen species. nih.gov

Mitochondrial Disruption: It caused a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. nih.gov

Modulation of Apoptotic Proteins: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax was decreased. Concurrently, the expression levels of p53, Cleaved-Caspase 3, and Cleaved-PARP were significantly increased. nih.gov

Cell Cycle Arrest: The compound induced cell cycle arrest in the G0/G1 phase, an effect mediated by the downregulation of G1 phase-dependent proteins CDK4 and Cyclin D1. nih.gov

These findings indicate that the compound does not merely act on a single target but can trigger a cascade of events within the cell, ultimately leading to programmed cell death. This modulation of signaling pathways is a hallmark of many modern therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Fluorobenzoyl Hydrazinecarbothioamide Derivatives

Impact of Substituent Modifications on Research-Determined Activities

The biological profile of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide derivatives can be significantly altered by the introduction of various substituents on its aromatic rings and modifications to the thiosemicarbazide (B42300) backbone. These changes can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

Research into the structure-activity relationships (SAR) of this class of compounds has revealed several key trends. For instance, in the context of antibacterial activity, the nature and position of substituents on the phenyl rings are critical. Studies on analogous 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides have shown that the antibacterial response is highly dependent on the substitution pattern at the N4 aryl position. mdpi.comnih.gov Specifically, derivatives featuring trifluoromethyl groups have demonstrated optimal activity against various strains of Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentrations (MICs) in the range of 7.82 to 31.25 μg/mL. mdpi.comnih.gov In another study, a thiosemicarbazide with a fluorine substituent in the ortho position of the phenyl ring at the N1 position showed the highest antibacterial activity against four Staphylococci strains, with MIC values between 32–64 µg/mL. nih.gov Conversely, derivatives with meta and para fluorine substitutions showed very low bacteriostatic activity. nih.gov

In the realm of anticancer research, modifications have also yielded significant insights. Studies on various thiosemicarbazide and thiosemicarbazone analogs indicate that electron-withdrawing groups, such as halogens (chloro, bromo) and nitro groups, on the benzoyl moiety often lead to potent anticancer activity. ijper.orgijper.org For example, a derivative, 4-chlorobenzoyl carbamothioylmethanehydrazonate, exhibited a significant IC50 value of 0.7 µg/mL against the B16F10 melanoma cell line, comparable to the standard drug doxorubicin. ijper.org The presence of "soft" donor atoms like nitrogen and sulfur is considered crucial for the potent anticancer activity of these compounds, which is often linked to their ability to form redox-active iron complexes. nih.gov Furthermore, di-substitution at the terminal N4 nitrogen has been identified as a critical factor for effective anticancer activity in some thiosemicarbazone series. nih.gov

The position of substituents also plays a determining role. For example, in a series of thiosemicarbazide derivatives, those with a 3-methoxyphenyl (B12655295) moiety at position 4 of the thiosemicarbazide skeleton generally showed much higher antibacterial activity against S. aureus than their analogs with the same group at position 1. nih.gov

| Compound/Derivative Series | Modification | Determined Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1-Fluorobenzoyl-4-arylthiosemicarbazides | Trifluoromethyl group at N4-aryl position | Antibacterial (Gram-positive) | Optimal activity with MICs of 7.82-31.25 μg/mL against S. aureus. | mdpi.comnih.gov |

| Thiosemicarbazide Derivatives | Fluorine at ortho-position of N1-phenyl ring | Antibacterial (Staphylococci) | Highest activity with MICs of 32–64 µg/mL; meta and para analogs were less active. | nih.gov |

| Novel Thiosemicarbazide Analogs | Electron-withdrawing groups (e.g., 4-chloro, 4-bromo) on benzoyl ring | Anticancer (Melanoma B16F10) | Potent activity, with IC50 values (0.7-0.9 µg/mL) comparable to doxorubicin. | ijper.org |

| Quinolone-based Thiosemicarbazones | Di-substitution at terminal N4 nitrogen | Anticancer | Considered crucial for effective anti-proliferative activity. | nih.gov |

| 3-Trifluoromethylbenzoyl Thiosemicarbazides | 3-chlorophenyl group at N4 position | Antibacterial (Staphylococcus spp.) | Highest activity with MIC of 1.95 µg/mL. | mdpi.com |

Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of therapeutic agents by influencing how they interact with their specific molecular targets. tru.ca For derivatives of this compound, the conformational flexibility of the hydrazinecarbothioamide backbone is a key stereochemical consideration.

The core structure contains several rotatable bonds, allowing the molecule to adopt various conformations, or rotamers. The relative orientation of the benzoyl group, the thioamide group, and any substituents can significantly affect the molecule's ability to fit into the binding site of a target protein. For instance, the thioamide C=S and amide C=O groups can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. The spatial arrangement of these functional groups, dictated by the molecule's conformation, is critical for establishing effective hydrogen bonding networks with amino acid residues in a target's active site. mdpi.com

Crystal structure analyses of related thiosemicarbazone derivatives reveal that molecules often adopt a nearly planar conformation, which may be stabilized by intramolecular hydrogen bonds. nih.gov For example, an intramolecular N-H···O interaction is frequently observed, which helps to lock the molecule into a specific planar arrangement. nih.gov However, in solution, different conformations may exist in equilibrium. The nature of substituents on the N4 position can influence this equilibrium. Studies on related structures have shown that different N4 substituents can lead to different preferred conformations (Z or E rotamers) in solution, which could impact their biological activity. mdpi.com

While enantiomers (non-superimposable mirror images) are not a feature of the parent compound this compound, the introduction of chiral centers through substitution would create stereoisomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, as biological targets like enzymes and receptors are themselves chiral. tru.ca

Pharmacophore Modeling and Ligand-Based Drug Design Principles in Research Contexts

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. nih.gov For derivatives of this compound, ligand-based pharmacophore models have been developed to understand their SAR and to guide the design of new, more potent analogs, particularly in the context of their anticancer activity. nih.gov

A typical pharmacophore model for this class of compounds includes several key features:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H protons of the hydrazine (B178648) and thioamide moieties serve as crucial hydrogen bond donors.

Aromatic Ring (AR): The 4-fluorobenzoyl phenyl ring is an important aromatic feature, often involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Features (HY): Aromatic rings or aliphatic substituents can contribute to hydrophobic interactions, which are vital for ligand binding and stability.

In one study focused on new aromatic thiosemicarbazones with cytostatic activity, a five-feature pharmacophore model was generated. This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. This model was then used to guide the design of future potential prodrugs. nih.gov Such models are constructed by aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.gov

These pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds that possess the desired features but may have a completely different chemical structure. arxiv.org This approach allows for scaffold hopping and the discovery of new classes of active compounds. Furthermore, by incorporating information from inactive compounds, excluded volumes can be added to the model to represent regions of space where substituents would lead to a loss of activity, thereby refining the model's predictive power.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a target, is particularly useful when the 3D structure of the target protein is unknown. arxiv.org By analyzing the SAR of a series of this compound derivatives, medicinal chemists can build hypotheses about the required pharmacophoric elements and use these principles to rationally design the next generation of compounds with improved activity profiles.

Insights from Fragment-Based Approaches to Hydrazinecarbothioamide Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov

The hydrazinecarbothioamide scaffold, including the core of this compound, possesses characteristics that make it suitable for FBDD. Fragments are typically defined by the "Rule of Three" (molecular weight < 300 Da, ClogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), and the core scaffold fits within these parameters. frontiersin.org Its constituent parts, such as the fluorobenzoyl group or the thioamide moiety, can be considered individual fragments that contribute to binding.

Research on thiosemicarbazones has utilized concepts related to FBDD, such as the combination of retro-fragments. In this approach, active fragments from previously reported analogs are combined to design new compounds. nih.gov This strategy leverages the knowledge of successful binding motifs to create novel molecules with potentially enhanced activity. For example, a study involving the design of 35 novel thiosemicarbazones of six different classes was based on the combination of retro-fragments found in other known active thiosemicarbazones. nih.gov

The hydrazinecarbothioamide scaffold can serve as a central core from which to grow more complex molecules. By identifying a fragment containing this scaffold that binds to a target, medicinal chemists can systematically add functional groups to explore unoccupied pockets in the binding site, thereby increasing potency and selectivity. This "fragment growing" approach allows for a more rational and efficient exploration of chemical space compared to screening larger, more complex molecules. nih.gov The development of synthetic methodologies that allow for the vectorial functionalization of heterocyclic scaffolds is crucial for the successful application of FBDD, enabling the desired connections to be made to elaborate on initial fragment hits. ukri.org

Advanced Analytical Method Development for Research Applications of 2 4 Fluorobenzoyl Hydrazinecarbothioamide

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating and quantifying 2-(4-Fluorobenzoyl)hydrazinecarbothioamide in various samples, ensuring the purity of the compound for research and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment and quantification of non-volatile, thermally sensitive compounds like thiosemicarbazide (B42300) derivatives. bohrium.comnih.gov A reversed-phase HPLC (RP-HPLC) method is particularly suitable, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. nih.govmdpi.com The separation is based on the compound's hydrophobic interactions with the stationary phase. The presence of a fluorobenzoyl group and a thiocarbamide moiety provides strong chromophores, allowing for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). Method development would involve optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a pH modifier like formic or acetic acid), to achieve a sharp, symmetric peak with a suitable retention time. bohrium.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm (based on aromatic and conjugated chromophores) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 3-5 minutes |

| Quantification Range | 0.1 - 100 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of this compound due to its relatively high molecular weight and potential for thermal degradation in the heated injector port. chromforum.org However, GC-MS is an invaluable tool for identifying volatile impurities from the synthesis process. Furthermore, trace amounts of related compounds, such as hydrazine (B178648), which is a potential starting material and a genotoxic impurity, can be quantified using a headspace GC-MS method following in-situ derivatization with a reagent like acetone. nih.govresearchgate.net

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination in In Vitro Studies

For rapid concentration determination in homogenous solutions, such as those used in in vitro assays, spectroscopic methods offer a high-throughput and cost-effective alternative to chromatography.

UV-Visible Spectrophotometry relies on the principle that the compound absorbs light in the UV-Vis spectrum. The benzoyl and thiosemicarbazide moieties constitute a conjugated system that absorbs UV light, typically in the range of 250-350 nm. researchgate.net By establishing a calibration curve of absorbance versus a series of known concentrations, the concentration of an unknown sample can be determined using the Beer-Lambert law. This method is simple and fast, making it ideal for routine concentration checks in buffered solutions.

Spectrofluorometry can be employed if the compound exhibits native fluorescence. Many thiosemicarbazide and thiosemicarbazone derivatives are known to be fluorescent. researchgate.netdergipark.org.trnih.gov This technique measures the fluorescence intensity emitted by the compound after excitation at a specific wavelength. Spectrofluorometry is often significantly more sensitive than UV-Vis spectrophotometry. The fluorescence of this compound could be used for direct quantification or to study its interaction with biological macromolecules, where binding events may lead to a measurable change (quenching or enhancement) in fluorescence intensity. dergipark.org.trnih.gov

| Method | Parameter | Typical Value/Range | Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | λmax (Absorbance) | ~250-350 nm | Direct quantification |

| Linear Range | ~1-50 µg/mL | Concentration determination | |

| Spectrofluorometry | λex (Excitation) | ~300-350 nm dergipark.org.tr | High-sensitivity quantification |

| λem (Emission) | ~350-550 nm researchgate.netnih.gov | Binding assays, sensing | |

| Limit of Detection | Nanomolar (nM) range | Trace-level detection |

Bioanalytical Methodologies for Monitoring in Experimental Biological Systems (e.g., cell cultures)

Monitoring the concentration and localization of this compound in complex biological systems, such as cell cultures, requires highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and xenobiotics in biological matrices. bioanalysis-zone.comresearchgate.net To measure the compound's concentration in cell lysates or culture media, a typical workflow involves sample preparation to remove proteins and other interfering substances, often by protein precipitation or solid-phase extraction (SPE). researchgate.net The extract is then injected into an HPLC or UPLC system for chromatographic separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides exceptional sensitivity (often in the low ng/mL or pg/mL range) and selectivity, allowing for accurate quantification even in a complex biological background. bioanalysis-zone.com

Fluorescence Microscopy offers a powerful method for visualizing the compound's distribution within intact cells. This approach is contingent on the compound possessing intrinsic fluorescence and being cell-permeable. Research on a closely related analog, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, has demonstrated its utility as a fluorescent probe with good cell permeability in L929 cell lines. researchgate.net If this compound shares these properties, confocal fluorescence microscopy could be used to investigate its subcellular localization, providing valuable insights into its mechanism of action or potential off-target effects.

| Methodology | Primary Application | Sample Type | Information Obtained | Key Advantage |

|---|---|---|---|---|

| LC-MS/MS | Quantification | Cell lysate, culture medium, plasma | Precise concentration of parent compound and metabolites | High sensitivity and specificity |

| Fluorescence Microscopy | Localization | Intact, fixed, or live cells | Subcellular distribution and co-localization | Spatial information |

Electrochemical Sensor Development for Research Applications

Electrochemical sensors represent a promising avenue for the rapid, real-time detection of this compound. These devices offer high sensitivity, low cost, and portability.

The development of such a sensor would leverage the electroactive nature of the thiosemicarbazide moiety. scispace.combohrium.com A voltammetric sensor could be constructed using a three-electrode system. The working electrode, where the electrochemical reaction occurs, could be a glassy carbon electrode (GCE) modified with nanomaterials like gold nanoparticles or carbon nanotubes to enhance the electrochemical signal and improve sensitivity. nih.gov When a potential is applied, the compound would undergo oxidation or reduction at the electrode surface, generating a current that is directly proportional to its concentration. Techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be used for quantification due to their ability to discriminate against background currents, thus improving detection limits. scispace.com Such a sensor could be applied to the rapid analysis of research samples without extensive sample preparation.

| Component | Description/Material | Function |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode modified with Gold Nanoparticles (AuNP-GCE) | Provides the surface for the electrochemical oxidation/reduction of the analyte. Nanomaterial enhances sensitivity. |

| Reference Electrode | Ag/AgCl | Provides a stable potential against which the working electrode's potential is controlled. |

| Counter Electrode | Platinum Wire | Completes the electrical circuit, allowing current to flow. |

| Electrochemical Technique | Differential Pulse Voltammetry (DPV) | Applied potential waveform used for sensitive quantitative measurements. |

| Principle of Detection | The compound is electrochemically oxidized at the AuNP-GCE surface, producing a peak current whose magnitude is proportional to the compound's concentration in the sample. |

Future Research Directions and Translational Perspectives for 2 4 Fluorobenzoyl Hydrazinecarbothioamide

Exploration of Novel Synthetic Pathways and Derivative Libraries

The development of novel synthetic methodologies is crucial for expanding the chemical space and accessing new derivatives of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide. Current synthetic routes typically involve the reaction of a substituted benzoyl chloride with thiosemicarbazide (B42300). Future explorations are likely to focus on more efficient, scalable, and environmentally benign synthetic strategies.

One promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate the formation of pyrazole (B372694) derivatives from hydrazine (B178648) compounds, often in higher yields and with reduced reaction times. nih.gov The development of one-pot, multi-component reactions is another key area of interest. nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single step, improving atom economy and simplifying purification processes. nih.gov

Furthermore, researchers are actively creating derivative libraries by modifying the core structure. This involves introducing various substituents on the phenyl ring or altering the hydrazinecarbothioamide backbone. For instance, new hydrazinecarbothioamides have been synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate. nih.govnih.gov These derivatives serve as valuable intermediates for synthesizing a range of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, through cyclization reactions. nih.govresearchgate.netpsu.edu Such libraries are essential for systematic structure-activity relationship (SAR) studies, which aim to correlate molecular structure with biological activity, such as antioxidant, antimicrobial, or anticancer properties. nih.govshd-pub.org.rsnih.gov

Table 1: Examples of Synthetic Pathways for Hydrazinecarbothioamide Derivatives

| Starting Material 1 | Starting Material 2 | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 4-(4-X-phenylsulfonyl)benzoic acid hydrazides | 2,4-difluorophenyl isothiocyanate | Nucleophilic Addition | Hydrazinecarbothioamides | nih.gov |

| Hydrazinecarbothioamides | Sodium Hydroxide | Intramolecular Cyclization | 1,2,4-Triazole-3-thiones | nih.govmdpi.com |

| 1-chloro-3-isothiocyanatobenzene | Hydrazine hydrate | Condensation | N-(3-Chlorophenyl)hydrazinecarbothioamide | researchgate.net |

Application in Materials Science and Catalysis Research

The unique coordination chemistry of the hydrazinecarbothioamide scaffold, which contains multiple donor atoms (N, O, S), makes it an attractive ligand for the synthesis of metal complexes. ajol.info These complexes have potential applications in materials science, for instance, in the development of novel coordination polymers or metal-organic frameworks (MOFs). Such materials can exhibit interesting properties, including porosity, magnetism, and luminescence, making them suitable for applications in gas storage, separation, and sensing.

In the field of catalysis, metal complexes derived from hydrazinecarbothioamide ligands are being investigated for their catalytic activity. The ability to tune the electronic and steric properties of the ligand by introducing different substituents allows for the fine-tuning of the catalytic performance of the resulting metal complex. These catalysts could find applications in a variety of organic transformations. Schiff base complexes of metal(II) with hydrazinecarbothioamide derivatives, containing nitrogen, oxygen, and sulfur donor atoms, have been a subject of considerable study. ajol.info

Development of Advanced Probes and Imaging Agents for Research

The structural framework of hydrazinecarbothioamide is well-suited for the development of chemical probes and imaging agents. mskcc.org By incorporating fluorophores or other reporter groups, derivatives can be designed to selectively bind to specific biomolecules or detect certain analytes. rsc.org For example, a related compound, 2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)hydrazinecarbothioamide, has been functionalized as a fluorescent sensor for the detection of Ni(II) ions in micromolar concentrations and has been applied in live cell imaging. researchgate.net

The development of fluorescent probes for detecting reactive oxygen species (ROS) or specific enzymes is a particularly active area of research. rsc.orgnih.gov Such probes are invaluable tools for studying cellular processes and disease mechanisms in real-time with high spatial and temporal resolution. rsc.org

Furthermore, the incorporation of radioisotopes, such as Fluorine-18, into the benzoyl moiety opens up possibilities for developing positron emission tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. For instance, a thiol-reactive 18F-labeling agent, N-[2-(4-18F-fluorobenzamido)ethyl]maleimide (18F-FBEM), has been developed to label peptides for PET imaging of integrin expression, which is crucial in tumor angiogenesis. nih.govnih.gov This demonstrates the potential of using the fluorobenzoyl group as a handle for radiolabeling complex biomolecules.

Integration into Multi-component Systems and Hybrid Materials

The hydrazinecarbothioamide unit can serve as a versatile building block for constructing more complex multi-component systems and hybrid materials. Multi-component reactions (MCRs) provide an efficient strategy for synthesizing structurally diverse molecules, such as pyrazole derivatives, by combining three or more starting materials in a single reaction vessel. nih.gov This approach is highly valued in medicinal chemistry for rapidly generating libraries of bioactive compounds. nih.gov

In the realm of materials science, hydrazinecarbothioamide derivatives can be integrated into hybrid materials. For example, they can be grafted onto polymer backbones or incorporated into silica-based nanostructures to impart specific functionalities. These hybrid materials could be designed for applications in drug delivery, sensing, or catalysis, combining the properties of the organic molecule with the structural advantages of the inorganic or polymeric support.

Emerging Research Frontiers for Hydrazinecarbothioamide Compounds

The field of hydrazinecarbothioamide chemistry is continually evolving, with several emerging research frontiers. A significant area of focus is the continued exploration of their biological activities. While their antioxidant, antimicrobial, and antitumor properties are known, further studies are needed to elucidate their precise mechanisms of action and identify specific molecular targets. nih.govnih.govnih.gov For instance, new hydrazinecarbothioamides with a phenylsulfonyl group have shown potential as antihyperglycemic agents, suggesting a role in managing diabetes by mitigating oxidative stress. nih.gov

The design of "smart" materials based on hydrazinecarbothioamide derivatives is another exciting frontier. These materials could respond to external stimuli such as pH, light, or the presence of specific analytes, leading to applications in targeted drug release systems, diagnostics, and environmental monitoring. The versatility of the hydrazinecarbothioamide scaffold makes it a key player in the synthesis of various heterocyclic systems, which are of great interest due to their wide range of pharmacological applications. arkat-usa.org The ongoing development of novel synthetic pathways will undoubtedly accelerate discoveries in this vibrant area of chemical research. uochb.cz

Q & A

Basic Question: What are the optimal synthetic routes for 2-(4-fluorobenzoyl)hydrazinecarbothioamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic addition of 4-fluorobenzoylhydrazide to aryl isothiocyanates in anhydrous ethanol under reflux conditions. Optimization involves controlling stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to isothiocyanate) and reaction time (6–8 hours). Post-synthesis purification via recrystallization using ethanol/water mixtures enhances purity. For derivatives, substituents on the aryl isothiocyanate influence reaction efficiency; electron-withdrawing groups (e.g., nitro, chloro) may require extended reflux times .

Basic Question: How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the molecular structure of this compound and its derivatives?

Methodological Answer:

- FT-IR : Key peaks include the thioamide C=S stretch (~1170–1185 cm⁻¹) and amide C=O stretch (~1670–1690 cm⁻¹). The absence of free -NH₂ vibrations (3100–3300 cm⁻¹) confirms hydrazinecarbothioamide formation .

- ¹H/¹³C NMR : The hydrazine NH protons appear as broad singlets (~9–11 ppm). Aromatic protons from the 4-fluorobenzoyl group show splitting patterns consistent with para-substitution (e.g., doublets at ~7.2–8.0 ppm). Fluorine coupling may be observed in ¹³C NMR .

Advanced Question: What challenges arise in resolving the crystal structure of this compound derivatives using X-ray crystallography?

Methodological Answer:

Challenges include:

- Conformational flexibility : The thioamide moiety and hydrazine backbone can adopt multiple conformations, complicating refinement. SHELXL refinement with restraints on bond lengths/angles is recommended .

- Disorder in lattice : Fluorine atoms may exhibit positional disorder due to their small size. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELX can mitigate this .

Advanced Question: How do metal coordination studies with this compound inform its potential as a ligand in catalysis or bioinorganic chemistry?

Methodological Answer:

The compound acts as a tridentate ligand, coordinating via the thione sulfur, hydrazinic nitrogen, and carbonyl oxygen. For example, Cu(II) complexes exhibit square-planar geometry, confirmed by UV-Vis (d-d transitions at ~550–650 nm) and magnetic susceptibility. Catalytic activity in oxidation reactions can be assessed using cyclic voltammetry to monitor redox peaks corresponding to metal centers .

Advanced Question: How can computational methods (e.g., DFT) resolve contradictions between experimental spectroscopic data and predicted electronic properties?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict IR/NMR spectra. Discrepancies in vibrational frequencies (e.g., C=S stretching) may arise from solvent effects not modeled computationally. Scaling factors (~0.961 for IR) and implicit solvent models (e.g., PCM) improve alignment with experimental data . For NMR, gauge-including atomic orbital (GIAO) methods correlate calculated chemical shifts with observed values, resolving ambiguities in tautomeric forms .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : UV-Vis-based assays (e.g., α-glucosidase inhibition via p-nitrophenyl substrate hydrolysis).

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations .

Advanced Question: How can dynamic NMR spectroscopy be applied to study conformational isomerism in this compound derivatives?

Methodological Answer:

For compounds with axial/equatorial isomerism (e.g., due to hindered rotation around the C-N bond), variable-temperature ¹H NMR (VT-NMR) can detect coalescence temperatures. For example, splitting of NH signals at low temperatures (~−40°C) merging into singlets at higher temperatures (~80°C) indicates slow interconversion. Activation energy (ΔG‡) is calculated using the Eyring equation .

Advanced Question: What strategies address discrepancies in ligand-receptor docking studies involving this compound derivatives?

Methodological Answer:

- Flexible docking : Allow rotation of the fluorobenzoyl and thioamide groups during AutoDock/Vina simulations.

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrogen bonding.

- Validation : Cross-check docking poses with experimental SAR data or co-crystal structures (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.